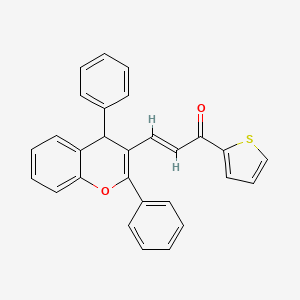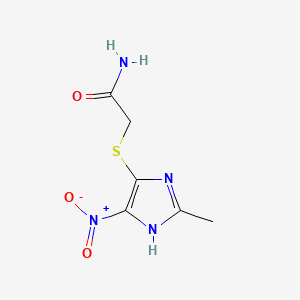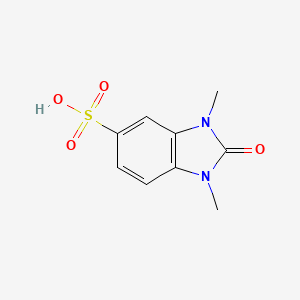![molecular formula C12H22N2O2S2 B11605811 3-{Butyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione](/img/structure/B11605811.png)
3-{Butyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{Butyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione is a complex organic compound with a unique structure that includes a thiolane ring and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Butyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable diene and a thiol.
Introduction of the Butyl Group: The butyl group can be introduced via an alkylation reaction using butyl halides.
Attachment of the Prop-2-enylamino Group: This step involves the reaction of the thiolane ring with prop-2-enylamine under suitable conditions.
Formation of the Thioxomethyl Group: The thioxomethyl group can be introduced through a thiocarbonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{Butyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and thioxomethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{Butyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{Butyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-{Butyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dioxide: Similar structure but with an additional oxygen atom.
3-{Butyl[(prop-2-enylamino)methyl]amino}thiolane-1,1-dione: Lacks the thioxomethyl group.
3-{Butyl[(prop-2-enylamino)thioxomethyl]amino}pyrrolidine-1,1-dione: Contains a pyrrolidine ring instead of a thiolane ring.
Uniqueness
The uniqueness of 3-{Butyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione lies in its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C12H22N2O2S2 |
|---|---|
Molecular Weight |
290.5 g/mol |
IUPAC Name |
1-butyl-1-(1,1-dioxothiolan-3-yl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C12H22N2O2S2/c1-3-5-8-14(12(17)13-7-4-2)11-6-9-18(15,16)10-11/h4,11H,2-3,5-10H2,1H3,(H,13,17) |
InChI Key |
IRCUHKYGWXRUHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=S)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-N-[4-(acetylamino)phenyl]-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11605732.png)
![1-(4-Methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11605739.png)
![methyl 4-[(Z)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B11605741.png)
![(2Z)-6-benzyl-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11605744.png)
![(2Z)-4-hydroxy-2-[(3-methoxyphenyl)imino]-3-(morpholin-4-yl)naphthalen-1(2H)-one](/img/structure/B11605756.png)
![methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11605758.png)
![Methyl 4-[(4-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzoate](/img/structure/B11605761.png)

![3-amino-6-phenyl-N-(quinolin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11605773.png)

![7-ethyl-6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11605786.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B11605798.png)

![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11605809.png)
